1-(2-Hydroxy-4-morpholinophenyl)ethanone

Catalog No.
S548528
CAS No.
404009-40-1
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-4-morpholinophenyl)ethanone

CAS Number

404009-40-1

Product Name

1-(2-Hydroxy-4-morpholinophenyl)ethanone

IUPAC Name

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-9(14)11-3-2-10(8-12(11)15)13-4-6-16-7-5-13/h2-3,8,15H,4-7H2,1H3

InChI Key

YHKSBKQXCWHTQL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-hydroxy-4-morpholin-4-ylphenyl)ethanone, IC 86621, IC-86621, IC86621

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2CCOCC2)O

Description

The exact mass of the compound 1-(2-Hydroxy-4-morpholinophenyl)ethanone is 221.10519 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-(2-Hydroxy-4-morpholinophenyl)ethanone, also known as IC86621, is a synthetic compound characterized by its molecular formula C12H15NO3C_{12}H_{15}NO_3 and a molecular weight of approximately 221.25 g/mol. This compound features a morpholine ring and a hydroxyl group attached to a phenyl group, making it structurally unique among various chemical entities. Its IUPAC name reflects its functional groups, highlighting the presence of both a ketone and an alcohol group within the structure. It is primarily recognized for its role as a potent inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for DNA repair mechanisms, particularly in non-homologous end joining (NHEJ) pathways .

There is no current information available regarding the specific mechanism of action of 1-(2-Hydroxy-4-morpholinophenyl)ethanone. Its name, "DNA-PK inhibitor III," suggests a potential role in inhibiting the DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair []. However, further research is needed to confirm this and elucidate the detailed mechanism.

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction: The compound can be reduced to form alcohol derivatives.
  • Substitution Reactions: The aromatic nature allows for electrophilic substitution reactions, where substituents can be introduced onto the phenyl ring.
  • Fries Rearrangement: This reaction can occur when treated with boron trifluoride complexes, leading to ortho- and para-hydroxyaryl ketones .

These reactions enable the modification of the compound for various applications in research and industry.

The primary biological activity of 1-(2-Hydroxy-4-morpholinophenyl)ethanone lies in its ability to inhibit DNA-PK. This inhibition is significant as DNA-PK plays a vital role in the repair of double-strand breaks in DNA, which are critical for maintaining genomic stability. By inhibiting this enzyme, IC86621 can interfere with cellular processes involved in DNA repair, making it a valuable tool in cancer research where DNA repair mechanisms are often dysregulated .

The synthesis of 1-(2-Hydroxy-4-morpholinophenyl)ethanone involves several key steps:

  • Amination: The introduction of the morpholine moiety onto the phenyl ring.
  • Acetylation: The addition of an acetyl group to form the ethanone structure.
  • Fries Rearrangement: The compound may undergo this rearrangement to yield various hydroxylated products.

These synthetic pathways allow for the production of IC86621 with high purity and yield, suitable for research applications .

1-(2-Hydroxy-4-morpholinophenyl)ethanone has several applications:

  • Research Tool: Used extensively in studies of DNA repair mechanisms and cellular responses to DNA damage.
  • Potential Therapeutic Agent: Investigated for its potential use in cancer therapies due to its ability to inhibit DNA repair pathways.
  • Chemical Intermediates: Serves as a precursor for synthesizing other biologically active compounds .

Interaction studies have demonstrated that 1-(2-Hydroxy-4-morpholinophenyl)ethanone selectively inhibits DNA-PK without significantly affecting other kinases involved in cellular signaling pathways. This selectivity is crucial for minimizing off-target effects in therapeutic applications. Additionally, studies have shown that its activity can be modulated by structural modifications, which may enhance its potency or selectivity against specific cancer types .

Several compounds share structural or functional similarities with 1-(2-Hydroxy-4-morpholinophenyl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(2-Hydroxyphenyl)ethanoneContains a hydroxyl group on phenylSimple structure; less potent than IC86621
4-HydroxycoumarinContains a coumarin core with hydroxyl functionalityKnown for anti-inflammatory properties
2-HydroxyacetophenoneSimilar acetophenone structureExhibits different biological activities
1-(2-Hydroxy-4-methoxyphenyl)ethanoneContains methoxy group instead of morpholineDifferent pharmacological profile

The uniqueness of 1-(2-Hydroxy-4-morpholinophenyl)ethanone lies in its specific inhibition of DNA-PK, making it particularly relevant in cancer research compared to other similar compounds that may not exhibit this level of specificity or potency .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

DNA-PK inhibitor III

Dates

Modify: 2023-08-15
1: Yasaei H, Gozaly-Chianea Y, Slijepcevic P. Analysis of telomere length and function in radiosensitive mouse and human cells in response to DNA-PKcs inhibition. Genome Integr. 2013 Mar 22;4(1):2. doi: 10.1186/2041-9414-4-2. PubMed PMID: 23521760; PubMed Central PMCID: PMC3614538.
2: Chandra G, Alexander V, Lee HW, Jeong LS. Improved synthesis of a DNA-dependent protein kinase inhibitor IC86621. Arch Pharm Res. 2012 Mar;35(4):639-45. doi: 10.1007/s12272-012-0407-1. Epub 2012 May 3. PubMed PMID: 22553056.
3: Yasaei H, Slijepcevic P. Defective Artemis causes mild telomere dysfunction. Genome Integr. 2010 May 26;1(1):3. doi: 10.1186/2041-9414-1-3. PubMed PMID: 20678254; PubMed Central PMCID: PMC2907561.
4: Peddi P, Loftin CW, Dickey JS, Hair JM, Burns KJ, Aziz K, Francisco DC, Panayiotidis MI, Sedelnikova OA, Bonner WM, Winters TA, Georgakilas AG. DNA-PKcs deficiency leads to persistence of oxidatively induced clustered DNA lesions in human tumor cells. Free Radic Biol Med. 2010 May 15;48(10):1435-43. doi: 10.1016/j.freeradbiomed.2010.02.033. Epub 2010 Mar 1. PubMed PMID: 20193758; PubMed Central PMCID: PMC2901171.
5: Yang ES, Wang H, Jiang G, Nowsheen S, Fu A, Hallahan DE, Xia F. Lithium-mediated protection of hippocampal cells involves enhancement of DNA-PK-dependent repair in mice. J Clin Invest. 2009 May;119(5):1124-35. PubMed PMID: 19425167; PubMed Central PMCID: PMC2673855.
6: Bailey SM, Brenneman MA, Halbrook J, Nickoloff JA, Ullrich RL, Goodwin EH. The kinase activity of DNA-PK is required to protect mammalian telomeres. DNA Repair (Amst). 2004 Mar 4;3(3):225-33. PubMed PMID: 15177038.
7: Allen C, Halbrook J, Nickoloff JA. Interactive competition between homologous recombination and non-homologous end joining. Mol Cancer Res. 2003 Oct;1(12):913-20. PubMed PMID: 14573792.

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